molecular formula C21H24N2O2 B14741283 Venalstonine CAS No. 5001-20-7

Venalstonine

Cat. No.: B14741283
CAS No.: 5001-20-7
M. Wt: 336.4 g/mol
InChI Key: ZHVZVHMDHAWEBG-UHFFFAOYSA-N
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Description

Venalstonine is an indole alkaloid with the molecular formula C21H24N2O2. It is primarily found in plants of the genus Melodinus, which belong to the Apocynaceae family . This compound has garnered interest due to its unique chemical structure and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Venalstonine can be synthesized through a series of chemical reactions starting from simpler indole derivatives. One common synthetic route involves the cyclization of dehydrosecodine, catalyzed by a Fe(II)/α-ketoglutarate-dependent dioxygenase . This reaction is redox-neutral and forms a radical intermediate, which is further cyclized by hydrolase 2 to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from plant sources, such as Vinca erecta and Vinca herbacea . The extraction process includes solvent extraction followed by purification using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Venalstonine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at different positions on the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and pharmacological properties .

Comparison with Similar Compounds

Venalstonine is part of a larger family of indole alkaloids, which includes compounds like vindoline, catharanthine, and vinblastine . Compared to these compounds, this compound is unique due to its specific biosynthetic pathway and the enzymes involved in its formation . Other similar compounds include meloscine, epimeloscine, and scandine, which are also found in plants of the genus Melodinus .

Conclusion

This compound is a fascinating indole alkaloid with significant potential in various scientific fields. Its unique chemical structure, diverse reactivity, and potential biological activities make it a valuable compound for further research and development.

Properties

CAS No.

5001-20-7

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

methyl 2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7,14-tetraene-18-carboxylate

InChI

InChI=1S/C21H24N2O2/c1-25-17(24)15-13-19-7-4-11-23-12-10-20(18(19)23)14-5-2-3-6-16(14)22-21(15,20)9-8-19/h2-7,15,18,22H,8-13H2,1H3

InChI Key

ZHVZVHMDHAWEBG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC23CCC14C5(C2N(CC5)CC=C3)C6=CC=CC=C6N4

Origin of Product

United States

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